molecular formula C16H14N2O2 B572369 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile CAS No. 1254177-46-2

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile

Cat. No.: B572369
CAS No.: 1254177-46-2
M. Wt: 266.3
InChI Key: GCMYHJAWYAWGJU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is an organic compound characterized by the presence of a nitrophenyl group and a tolyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of p-tolylpropanenitrile to introduce the nitro group at the para position of the phenyl ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-3-(p-tolyl)propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Nitrophenyl)-3-(p-carboxyphenyl)propanenitrile.

Scientific Research Applications

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the tolyl group can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl p-tolyl disulfide: Similar in structure but contains a disulfide linkage instead of a nitrile group.

    4-Nitrophenyl p-tolyl sulfone: Contains a sulfone group instead of a nitrile group.

Uniqueness

2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is unique due to the presence of both a nitrophenyl and a tolyl group attached to a propanenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMYHJAWYAWGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857061
Record name 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-46-2
Record name 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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